molecular formula C8H11N3O B1592802 N-(5-Amino-4-methylpyridin-2-yl)acetamide CAS No. 475060-18-5

N-(5-Amino-4-methylpyridin-2-yl)acetamide

Cat. No. B1592802
M. Wt: 165.19 g/mol
InChI Key: IHZJIMFVFYNPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5-Amino-4-methylpyridin-2-yl)acetamide” is a research chemical with the CAS number 475060-18-5 . It has the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol .


Molecular Structure Analysis

The molecular structure of “N-(5-Amino-4-methylpyridin-2-yl)acetamide” can be represented by the SMILES notation: CC1=CC(=NC=C1N)NC(=O)C . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

“N-(5-Amino-4-methylpyridin-2-yl)acetamide” has a molecular formula of C8H11N3O and a molecular weight of 165.19 g/mol . The Polar Surface Area (PSA) is 68.01000 and the LogP is 1.58480 .

Scientific Research Applications

Molecular Structure and Antidiabetic Activity

  • Vibrational and Spectroscopic Analysis : A conformational analysis of N-(5-aminopyridin-2-yl)acetamide (APA) was conducted using density functional theory. This analysis included predictions of the most stable structure, optimized structural parameters, vibrational frequencies, and molecular electrostatic potential surface. The findings suggest APA's high molecular reactivity and stability. Notably, APA demonstrated potential as an inhibitor against diabetic nephropathy, highlighting its significance in antidiabetic activity (Asath et al., 2016).

Corrosion Inhibition

  • Use as Corrosion Inhibitors : Research on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which are synthesized through amidation reactions, has shown that these compounds can act as efficient corrosion inhibitors. This application is particularly relevant in acidic environments and mineral oil mediums, indicating the broader utility of APA derivatives in industrial settings (Yıldırım & Cetin, 2008).

Antimalarial Activity

  • Synthesis for Antimalarial Drugs : APA has been involved in the synthesis of compounds with antimalarial properties. One study focused on the creation of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides using APA derivatives. These compounds showed promising activity against Plasmodium berghei in mice and resistant strains of parasites, indicating APA's potential in developing antimalarial drugs (Werbel et al., 1986).

Biochemical and Biological Research

  • Protein Labeling and Luminescence Imaging : APA derivatives have been utilized in the synthesis of lanthanide tags for protein labeling and time-resolved luminescence imaging. These tags, based on APA structures, have shown high luminescence and stability, making them suitable for biochemical studies and medical diagnostics (Weibel et al., 2004).

Safety And Hazards

“N-(5-Amino-4-methylpyridin-2-yl)acetamide” is intended for research use only and is not for human or veterinary use . There is no hazardous surcharge associated with this product .

properties

IUPAC Name

N-(5-amino-4-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,9H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZJIMFVFYNPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622205
Record name N-(5-Amino-4-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-4-methylpyridin-2-yl)acetamide

CAS RN

475060-18-5
Record name N-(5-Amino-4-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The N1-(4-methyl-5-nitro-2-pyridyl)acetamide (4.70 g, 24.1 mmol) obtained in (A) was dissolved in ethanol (150 ml), added with 10% palladium/carbon (0.95 g) and subjected to catalytic reduction overnight at 1 atm under hydrogen atmosphere. The catalyst was removed by filtration and washed with ethanol. The filtrate was concentrated and the resulting residue was purified by silica gel column chromatography (chloroform chloroform:methanol=100:5) to obtain the title compound (4.10 g, quantitative) as brown solid.
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0.95 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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